molecular formula C14H12BrN3O B11663505 N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide

Cat. No.: B11663505
M. Wt: 318.17 g/mol
InChI Key: NCQUWYAKIXKZQA-LICLKQGHSA-N
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Description

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide is a Schiff base derivative characterized by a pyridine-4-carboxamide backbone conjugated with a 3-bromophenyl-substituted ethylideneamino group. Such compounds are often explored for their pharmacological properties, including cytotoxicity and enzyme inhibition, as halogen substituents like bromine can enhance binding affinity to biological targets .

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12BrN3O/c1-10(12-3-2-4-13(15)9-12)17-18-14(19)11-5-7-16-8-6-11/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

NCQUWYAKIXKZQA-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation of 3-bromobenzaldehyde with pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The compound’s structural analogs differ primarily in halogen substitution patterns (e.g., bromine at 3- vs. 4-positions) and backbone modifications. Below is a comparative analysis based on available evidence:

Compound Name Halogen Position Backbone Structure Reported Activity/Properties Reference
N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide 3-bromo Pyridine-4-carboxamide, ethylideneamino Potential cytotoxicity (inferred from analogs)
(3S,4R)-N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide 4-bromo Pyrrolidine-3-carboxamide, ethylideneamino Structural data only (PubChem entry)
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-bromo Thiazolidinone, pyridine-3-carboxamide Crystallographic characterization
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) 3-bromo Propenone backbone Cytotoxic activity (tested in vitro)

Critical Observations:

Halogen Position Effects :

  • The 3-bromo substitution in the target compound may confer distinct steric and electronic properties compared to 4-bromo analogs. For example, in compound C3 (), the 3-bromo group enhances cytotoxicity relative to 4-chloro analogs, suggesting positional halogen effects on bioactivity .
  • 4-Bromo derivatives (e.g., ) often exhibit different crystal packing or hydrogen-bonding networks due to altered symmetry, impacting solubility and stability .

Backbone Modifications: The pyridine-4-carboxamide moiety in the target compound contrasts with the thiazolidinone ring in .

C3 demonstrated moderate activity against cancer cell lines, attributed to the 3-bromo substituent’s electron-withdrawing effects and enhanced lipophilicity . The thiazolidinone derivative () was crystallographically characterized but lacks reported bioactivity, highlighting the need for functional studies in such analogs .

Biological Activity

N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12BrN3O
  • Molecular Weight : 304.16 g/mol

The presence of the bromophenyl group and the pyridine ring contributes to its biological properties, particularly in terms of enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Induces apoptosis
A549 (Lung Cancer)7.8Inhibits proliferation
HeLa (Cervical Cancer)6.5Cell cycle arrest

These findings suggest that the compound may interfere with cancer cell growth and survival mechanisms.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

This antimicrobial activity indicates potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of the antimicrobial properties was conducted by testing various bacterial strains. The compound's effectiveness against Staphylococcus aureus was particularly notable, suggesting its potential use in developing new antibiotics .
  • Mechanistic Insights :
    • Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action and supporting further drug design efforts .

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